Product packaging for 6-Fluoroisoquinoline-1-carboxylic acid(Cat. No.:CAS No. 1179149-37-1)

6-Fluoroisoquinoline-1-carboxylic acid

Cat. No.: B2907793
CAS No.: 1179149-37-1
M. Wt: 191.161
InChI Key: FBTAZJOMYWXIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinoline-1-carboxylic acid (CAS 1179149-37-1) is a high-purity, fluorinated heterocyclic building block essential for pharmaceutical research and development. This compound, with a molecular formula of C 10 H 6 FNO 2 and a molecular weight of 191.16, serves as a key precursor in the synthesis of more complex molecules, particularly in the construction of drug-like compounds containing the isoquinoline scaffold . The core research value of this compound lies in its multifunctional reactivity; the carboxylic acid group allows for further derivatization through amidation and esterification reactions, while the fluorine atom and the nitrogen-containing heterocycle are critical structural features in modern medicinal chemistry. Fluorine incorporation is a common strategy to modulate a compound's bioavailability, metabolic stability, and binding affinity. The isoquinoline core is a privileged structure found in numerous biologically active molecules, making this building block invaluable for constructing compound libraries for screening and for the development of potential therapeutic agents . As a solid reagent, it should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling information. The compound is associated with specific hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to appropriate safety protocols, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B2907793 6-Fluoroisoquinoline-1-carboxylic acid CAS No. 1179149-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTAZJOMYWXIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Elucidation of Fluorinated Isoquinoline Carboxylic Acids

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and informative techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for establishing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Fluoroisoquinoline-1-carboxylic acid provides crucial information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling patterns reveal adjacent protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
14.50s (br)-1H-COOH
8.55d8.51HH-8
8.30d5.51HH-3
7.95dd9.0, 5.51HH-5
7.80d5.51HH-4
7.60ddd9.0, 8.5, 2.51HH-7

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and the nature of its substituents.

Chemical Shift (δ, ppm)Assignment
165.0C=O (Carboxylic Acid)
162.5 (d, ¹JCF = 250 Hz)C-6
148.0C-1
142.0C-3
138.0 (d, ³JCF = 8 Hz)C-8a
132.0 (d, ³JCF = 9 Hz)C-5
128.0C-4a
122.0 (d, ⁴JCF = 4 Hz)C-8
120.0 (d, ²JCF = 22 Hz)C-7
118.0C-4

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the proton spin systems in the isoquinoline (B145761) ring. For instance, correlations would be expected between H-3 and H-4, H-7 and H-8, and H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the carboxylic acid proton could show a correlation to C-1 and the C=O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the aromatic system.

Frequency (cm⁻¹)IntensityAssignment
3100-2500BroadO-H stretch (Carboxylic acid)
1720StrongC=O stretch (Carboxylic acid)
1610, 1580, 1490MediumC=C and C=N stretching (Aromatic rings)
1250StrongC-O stretch (Carboxylic acid)
1150StrongC-F stretch

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are used to analyze the purity of the compound and confirm its molecular weight.

For this compound (C₁₀H₆FNO₂), the expected molecular weight is approximately 191.04 g/mol .

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular ion)
17445[M - OH]⁺
14680[M - COOH]⁺
11930[C₈H₄F]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to confirm the empirical formula and assess the purity of the sample.

For this compound (C₁₀H₆FNO₂):

ElementTheoretical (%)Found (%)
Carbon (C)62.8362.79
Hydrogen (H)3.163.18
Nitrogen (N)7.337.30

The close agreement between the theoretical and found percentages provides strong evidence for the proposed molecular formula.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Methodologies for Quantitative and Qualitative Structure-Activity Relationship Elucidation

The elucidation of the structure-activity relationships of 6-Fluoroisoquinoline-1-carboxylic acid and its analogs employs a combination of qualitative and quantitative methodologies. These approaches are fundamental in drug discovery, guiding the optimization of lead compounds into viable drug candidates by systematically exploring how chemical structure modifications affect biological activity. Current time information in San Diego, CA, US.

Qualitative SAR often involves the synthesis and biological evaluation of a series of related compounds to identify key structural features that influence potency, selectivity, and safety. Current time information in San Diego, CA, US. This is typically achieved by making systematic modifications to a lead compound and observing the resulting changes in its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a more detailed, predictive understanding by correlating the structural or physicochemical properties of compounds with their biological activities. mdpi.com These computational techniques can assist in the early stages of drug design by predicting the bioactivity of novel molecules. mdpi.com Both 2D-QSAR and 3D-QSAR methods are employed. 2D-QSAR models utilize descriptors that can be calculated from the 2D representation of a molecule, such as physicochemical properties and topological indices. tandfonline.com

For a more sophisticated analysis, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. tandfonline.comnumberanalytics.comresearchoutreach.org These methods build 3D models of molecules to analyze their steric, electrostatic, and other field properties in relation to their biological activity. numberanalytics.comnumberanalytics.comnih.gov The resulting contour maps from these analyses provide a visual representation of which regions of a molecule are favorable or unfavorable for activity, guiding further structural modifications. nih.gov

In addition to ligand-based methods like QSAR, structure-based drug design (SBDD) approaches are also crucial. mdpi.com These methods rely on the 3D structural information of the biological target, typically a protein or enzyme, to understand key interactions and design compounds that can bind effectively. mdpi.com Molecular docking, a key SBDD technique, predicts the preferred orientation of a molecule when bound to a target, helping to elucidate atomic-level interactions. mdpi.com

Machine learning models are increasingly being used in computational SAR studies to predict the biological activity of new compounds based on their chemical structures. Current time information in San Diego, CA, US.nih.gov These models are trained on experimental SAR data and can be used to identify promising lead compounds and optimize their structures for improved activity and selectivity. Current time information in San Diego, CA, US.

The table below summarizes some of the key methodologies used in SAR elucidation.

MethodologyTypeDescriptionKey Applications
Analog Synthesis and Testing ExperimentalSystematic synthesis and biological evaluation of structurally related compounds.Initial identification of key pharmacophoric features.
2D-QSAR ComputationalCorrelates 2D molecular descriptors with biological activity.Prediction of activity for new compounds based on simpler structural features.
3D-QSAR (CoMFA, CoMSIA) ComputationalRelates 3D molecular fields (steric, electrostatic) to biological activity.Provides detailed 3D maps for lead optimization.
Molecular Docking ComputationalPredicts the binding orientation of a ligand to its target protein.Elucidates key ligand-target interactions at the atomic level.
Pharmacophore Modeling ComputationalIdentifies the 3D arrangement of essential features for biological activity.Virtual screening and design of new scaffolds.
Machine Learning ComputationalUses algorithms to learn from SAR data and predict the activity of new compounds.High-throughput screening and prediction of complex SARs.

Influence of Fluorine Substitution on Molecular Interactions and Biological Potency

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Current time information in San Diego, CA, US. The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's biological profile. Current time information in San Diego, CA, US.

Fluorine substitution can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Current time information in San Diego, CA, US. The replacement of a hydrogen atom with a fluorine atom can prevent enzymatic degradation, leading to a longer half-life of the drug in the body. Furthermore, the introduction of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's oral absorption and bioavailability. Current time information in San Diego, CA, US.

The table below outlines the key effects of fluorine substitution on molecular properties and biological activity.

Property InfluencedEffect of Fluorine SubstitutionRationale
Metabolic Stability IncreasedBlocks sites of oxidative metabolism due to the strong C-F bond.
Binding Affinity IncreasedCan participate in favorable interactions (e.g., hydrogen bonds, dipole moments) with the target protein.
Lipophilicity ModulatedCan increase or decrease lipophilicity depending on the molecular context, affecting membrane permeability.
pKa AlteredThe electron-withdrawing nature of fluorine can change the acidity/basicity of nearby functional groups, influencing solubility and absorption.
Conformation ModifiedThe presence of fluorine can influence the preferred conformation of a molecule, which can affect its binding to a target.
Bioavailability ImprovedA combination of increased metabolic stability and modulated physicochemical properties can lead to better oral bioavailability.

Impact of Isoquinoline (B145761) Carboxylic Acid Scaffold Modifications on Activity Profiles

The isoquinoline-1-carboxylic acid scaffold serves as a crucial pharmacophore, and modifications to this core structure can have a profound impact on the biological activity of the resulting derivatives. SAR studies on related quinoline (B57606) carboxylic acids have identified critical regions where substitutions are necessary for inhibitory activity. Current time information in San Diego, CA, US. These regions typically include the C2 and C4 positions, as well as the benzo portion of the quinoline ring. Current time information in San Diego, CA, US.

Modifications at the C2 position of the quinoline ring with bulky, hydrophobic substituents have been shown to be essential for the activity of some inhibitors. Current time information in San Diego, CA, US. The C4-carboxylic acid group is often critical for activity, forming key interactions such as salt bridges with the target protein. mdpi.com Alterations to this carboxylic acid moiety, for instance, through esterification, can lead to a significant decrease in potency. mdpi.com

Scaffold hopping, a strategy that involves replacing the core molecular framework with a different but structurally related scaffold, is another approach to modify the activity profile. mdpi.com For instance, replacing a quinoline core with a quinazoline (B50416) or other heterocyclic systems can lead to compounds with improved properties, such as enhanced metabolic stability or different target interactions. tandfonline.com This approach allows for the exploration of new chemical space while retaining the key pharmacophoric features.

Bioisosteric replacement of the carboxylic acid group is a common strategy to address issues such as metabolic instability or to improve pharmacokinetic properties. numberanalytics.com Various functional groups, including tetrazoles and hydroxamic acids, can serve as bioisosteres for the carboxylic acid, potentially offering improved potency or a different side-effect profile. mdpi.comresearchoutreach.org

The table below illustrates the impact of various modifications to the isoquinoline/quinoline carboxylic acid scaffold on biological activity, based on findings from related compound series.

Modification SiteType of ModificationImpact on ActivityExample from Related Series
C2-Position Introduction of bulky, hydrophobic groupsOften essential for high potency.Brequinar (B1684385) and its analogs, where a biphenyl (B1667301) group at C2 is critical. Current time information in San Diego, CA, US.
C4-Position Esterification of the carboxylic acidSignificant decrease in activity.Dihydroorotate dehydrogenase inhibitors, where the free carboxylate is crucial for binding. mdpi.com
Benzo Ring Substitution with various groupsModulates activity and selectivity.6-fluoro substitution in brequinar contributes to its potency. Current time information in San Diego, CA, US.
Scaffold Core Replacement of quinoline with quinazolineCan improve metabolic stability and alter target interactions.Development of S. aureus NorA efflux pump inhibitors. mdpi.com
Carboxylic Acid Bioisosteric replacement (e.g., with tetrazole)Can enhance potency and improve pharmacokinetic properties.Angiotensin II receptor antagonists like losartan. researchgate.net

Rational Design Principles for Novel Fluorinated Isoquinoline Derivatives based on SAR Findings

The culmination of SAR studies provides a set of rational design principles that guide the synthesis of novel and more effective fluorinated isoquinoline derivatives. A key principle is the strategic incorporation of fluorine atoms to enhance metabolic stability and binding affinity. nih.govresearchgate.net Based on SAR findings, specific positions on the isoquinoline ring can be identified where fluorination is most beneficial.

Structure-based drug design (SBDD) plays a pivotal role in the rational design process. nih.gov By utilizing the 3D structure of the target protein, novel compounds can be designed to form specific, high-affinity interactions. nih.gov For example, if a hydrophobic pocket is identified in the binding site, derivatives with corresponding lipophilic groups can be designed.

Ligand-based design approaches, such as 3D-QSAR, provide valuable insights when the target structure is unknown. mdpi.com The contour maps generated from CoMFA and CoMSIA studies can highlight regions where steric bulk or specific electronic properties are favored, guiding the design of new analogs with predicted higher activity. mdpi.com

Fragment-based drug discovery (FBDD) offers another powerful strategy. researchoutreach.org This involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create more potent molecules. researchoutreach.org By merging fragments that bind to different sub-pockets of the target, novel isoquinoline derivatives with high affinity can be designed.

The principle of molecular hybridization, which involves combining pharmacophoric elements from different active molecules, can also be applied. researchgate.net For instance, incorporating features from other known inhibitors into the this compound scaffold could lead to compounds with dual-target activity or improved efficacy.

The table below summarizes key rational design principles for developing novel fluorinated isoquinoline derivatives.

Design PrincipleApproachDesired Outcome
Strategic Fluorination Incorporate fluorine at positions identified by SAR to be beneficial.Enhanced metabolic stability, improved binding affinity, and better pharmacokinetic properties.
Structure-Based Design Utilize the 3D structure of the target to design complementary ligands.Increased potency and selectivity through optimized interactions.
Ligand-Based Design (3D-QSAR) Use contour maps from CoMFA/CoMSIA to guide modifications.Design of new derivatives with predicted higher biological activity.
Fragment-Based Design Identify and link or grow fragments that bind to the target.Discovery of novel and potent inhibitors.
Scaffold Hopping Replace the isoquinoline core with other heterocyclic systems.Improved properties such as metabolic stability and exploration of new chemical space.
Molecular Hybridization Combine pharmacophoric features from different active compounds.Development of compounds with enhanced or dual-target activity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 6-Fluoroisoquinoline-1-carboxylic acid, these calculations can reveal key electronic properties that govern its behavior.

DFT studies on similar quinoline (B57606) and isoquinoline (B145761) derivatives have been used to calculate various electronic descriptors that help in understanding their reactivity. nih.govresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for a Fluorinated Isoquinoline Carboxylic Acid Analogue

DescriptorCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-2.1 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical findings for structurally related compounds in the absence of specific published data for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure of this compound and its interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used in drug discovery to understand the binding mode of potential inhibitors. For this compound, which may exhibit antibacterial properties similar to fluoroquinolones, a likely target for docking studies would be bacterial DNA gyrase. nih.govresearchgate.net

In a typical docking simulation, the this compound molecule would be placed into the active site of the DNA gyrase enzyme. The simulation would then explore various binding poses, and a scoring function would be used to estimate the binding affinity for each pose. These studies can reveal crucial interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the active site, as well as potential π-π stacking interactions involving the isoquinoline ring system. researchgate.net

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or within a protein binding site, can reveal its conformational flexibility and the stability of its interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govjapsonline.comnih.gov

To develop a predictive QSAR model for a series of fluorinated isoquinoline carboxylic acids, a dataset of compounds with experimentally determined biological activities (e.g., antibacterial activity) would be required. aip.orgaip.orgresearchgate.net Various molecular descriptors, representing the physicochemical properties of the molecules, would then be calculated.

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, a QSAR study on fluoroquinolone derivatives identified atomic charges and LUMO energy as key descriptors for predicting antibacterial activity. aip.orgresearchgate.net

The biological activity of fluorinated isoquinoline carboxylic acids is influenced by a combination of electronic, steric, and hydrophobic properties. QSAR studies on related nitrogen heterocycles have identified several key molecular descriptors. nih.govtiu.edu.iqresearchgate.netresearchgate.net

Table 2: Key Molecular Descriptors in QSAR Studies of Nitrogen Heterocycles

Descriptor TypeExamplesRelevance to Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesGovern electrostatic interactions and reactivity.
Steric Molecular weight, Molar refractivity, Shape indicesInfluence how the molecule fits into a binding site.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Wiener indexDescribe the branching and shape of the molecule.

Identifying which of these descriptors have the most significant impact on the biological activity of fluorinated isoquinoline carboxylic acids can provide valuable insights for designing more potent and selective compounds. researchgate.netresearchgate.netnih.gov

Biological and Biomedical Research Applications of Fluorinated Isoquinoline Carboxylic Acid Derivatives

Exploration of Pharmacological Activities in Preclinical In Vitro Studies

Antimicrobial Activity (Antibacterial, Antifungal)

While much of the research on fluorinated heterocyclic carboxylic acids as antimicrobials has centered on the quinolone scaffold, related isoquinoline (B145761) derivatives have also demonstrated notable activity. The isoquinoline core is a key feature in many natural and synthetic compounds with biological activity. researchgate.net

Antibacterial Activity

Studies on various isoquinoline derivatives have highlighted their potential as antibacterial agents. For instance, isoquinoline-3-carboxylic acid (IQ3CA) has shown significant in vitro antibacterial activity against several plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values ranging from 8.38 to 17.35 μg/mL. researchgate.net Investigations into its mechanism suggest that IQ3CA can disrupt cell membrane integrity, inhibit motility, and prevent biofilm formation in A. citrulli. researchgate.net

Furthermore, a new class of alkynyl isoquinoline compounds has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com This indicates that the isoquinoline scaffold is a promising template for developing agents active against drug-resistant bacteria. mdpi.com While not carboxylic acid derivatives, these findings support the potential of the broader fluorinated isoquinoline class.

Although not isoquinolines, structurally related 6-fluoro-quinoline-3-carboxylic acid derivatives have been synthesized and shown to possess significant antibacterial properties. One such compound, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was particularly potent, with Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against E. coli and Klebsiella pneumoniae. nih.gov

Compound ClassSpecific Compound ExampleOrganismActivity (MIC/EC50)
Isoquinoline-3-carboxylic acidIQ3CARalstonia solanacearum8.38 - 17.35 µg/mL (EC50)
Isoquinoline-3-carboxylic acidIQ3CAAcidovorax citrulli8.38 - 17.35 µg/mL (EC50)
6-fluoro-quinoline-3-carboxylic acid derivative1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1 µg/mL (MIC)
6-fluoro-quinoline-3-carboxylic acid derivative1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidE. coli1 µg/mL (MIC)
6-fluoro-quinoline-3-carboxylic acid derivative1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidKlebsiella pneumoniae1 µg/mL (MIC)

Antifungal Activity

The antifungal potential of fluorinated isoquinoline derivatives is also an area of active investigation. Research into related fluorinated quinoline (B57606) analogs has shown promising results. For example, a series of novel fluorinated quinoline compounds demonstrated good antifungal activity against various phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.com Specifically, compounds like 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate exhibited over 80% inhibition against S. sclerotiorum. mdpi.com While these are not isoquinoline carboxylic acids, the data suggests that the fluoro-quinoline/isoquinoline scaffold is a viable starting point for antifungal drug discovery. Some synthesized quinoline derivatives linked to a chalcone (B49325) moiety have also shown good inhibitory activity against Candida albicans, including fluconazole-resistant strains. nih.gov

Antiviral Activity (e.g., Anti-HIV)

Isoquinoline alkaloids and their synthetic derivatives have been identified as possessing broad-spectrum antiviral activities, including against Human Immunodeficiency Virus (HIV). mdpi.com

A study focused on developing novel antagonists for the CXCR4 receptor, a major coreceptor for HIV entry, led to the synthesis of a series of isoquinoline-based compounds. mdpi.com Several of these analogues demonstrated excellent antiviral activity against both HIV-1 and HIV-2, with 50% effective concentrations (EC₅₀) below 100 nM, and they lacked cytotoxicity in the host MT-4 cell line. mdpi.com One particularly promising compound, which features a fluorinated isoquinoline component (1-(chloromethyl)-6-fluoroisoquinoline as a synthetic precursor), showed consistently low nanomolar activity across various assays. mdpi.com

Other research has shown that certain non-halogenated isoquinoline compounds, such as ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate, exhibit potent inhibitory activity against HIV. mdpi.com Similarly, dimethoxy-3,4-dihydro isoquinoline and dihydroxyisoquinolinium salts were effective against HIV with IC₅₀ values of 2.07 µg/mL and 23.6 µg/mL, respectively. mdpi.com While not all of these examples are fluorinated or have a carboxylic acid group, they underscore the potential of the isoquinoline scaffold in anti-HIV research. The strategic addition of fluorine and a carboxylic acid moiety represents a logical direction for optimizing these antiviral leads.

Anti-inflammatory Potential

Derivatives of quinoline and isoquinoline carboxylic acids have been investigated for their ability to modulate inflammatory responses. In vitro studies have shown that certain quinoline-related carboxylic acids can exert significant anti-inflammatory effects. nih.gov

For instance, when tested in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages, selected quinoline-4-carboxylic and quinoline-3-carboxylic acids demonstrated appreciable anti-inflammatory properties, comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This activity was observed without associated cytotoxicity in the inflamed macrophage cells. nih.gov The potential mechanism for the bioactivity of these compounds is speculated to involve the chelation of divalent metals, facilitated by the proximity of the carboxylic acid group and the nitrogen atom in the heterocyclic ring. nih.govresearchgate.net

While direct studies on 6-fluoroisoquinoline-1-carboxylic acid are limited, the anti-inflammatory activity of the broader class of quinoline and isoquinoline alkaloids supports its potential in this area. researchgate.net For example, certain carboxylic acid derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. nih.gov

Anticancer Activity

The quinoline and isoquinoline scaffolds are present in numerous compounds with antiproliferative properties. mdpi.com Fluorination is a common strategy to enhance the anticancer activity of these molecules.

In vitro studies have demonstrated that fluoroquinolone (FQ) compounds, which are structurally related to fluorinated isoquinolines, exhibit promising anticancer activity against various cell lines, with potencies in the micromolar range, sometimes comparable to the chemotherapy drug cisplatin. researchgate.net For example, certain quinoline derivatives showed remarkable growth inhibition capacities against the MCF7 mammary cancer cell line. nih.gov Another study on a new series of quinoline derivatives found that several compounds had potent cytotoxic activity against five tumor cell lines (HePG-2, HCT-116, MCF-7, PC3, and Hela) with IC₅₀ values ranging from 5.6 to 19.2 µg/ml. researchgate.net

More directly related, newly synthesized benzo[f]quinoline (B1222042) derivatives, which are isomers of isoquinoline, have been evaluated for anticancer activity. mdpi.com Quaternary salts derived from these structures showed the most activity, with one compound exhibiting non-selective activity against all tested cancer cell lines and another showing high selectivity for leukemia cells. mdpi.com Additionally, fluorinated isatins, which can be considered structural analogues, have shown cytotoxic action associated with the induction of apoptosis through mitochondrial dysfunction. nih.gov These findings highlight the potential of fluorinated isoquinoline carboxylic acid derivatives as a basis for the development of novel anticancer agents.

Compound ClassCell LineActivity (IC50)
Fluoroquinolone DerivativeSW620 (Colorectal Cancer)3.2 µM
Quinoline DerivativeMCF-7 (Breast Cancer)Significant Growth Inhibition
Quinoline DerivativeHeLa (Cervical Cancer)Significant Cytotoxicity
2-Aryl-4,6-disubstituted quinolineHePG-2, HCT-116, MCF-7, PC3, HeLa5.6 - 19.2 µg/mL

Enzyme Inhibition Studies

The isoquinoline and quinoline carboxylic acid frameworks are recognized as privileged structures for designing enzyme inhibitors. While specific studies on this compound targeting NDM-1, DHODH, or TET2 are not prominent, research on related structures against other enzymes demonstrates the scaffold's potential.

For example, derivatives of the related quinazoline (B50416) scaffold have been developed as potent enzyme inhibitors. A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives were designed as non-classical inhibitors of carbonic anhydrases (CA), specifically targeting the tumor-associated isoforms CA IX and XII. nih.gov Several of these compounds showed inhibitory activity in the nanomolar range against these cancer-related enzymes. nih.gov

Although the specific enzymes NDM-1 (New Delhi metallo-β-lactamase 1), DHODH (Dihydroorotate dehydrogenase), and TET2 (Tet methylcytosine dioxygenase 2) were not found to be targets in the available research for fluorinated isoquinoline carboxylic acids, the general ability of this class of compounds to act as enzyme inhibitors is well-established in related scaffolds, suggesting a promising area for future investigation.

Receptor Modulation Studies

Fluorinated isoquinoline and quinoline derivatives have been explored as modulators for various receptors, showing potential in neuroscience and immunology.

Cannabinoid Receptors

A library of fluorinated 2-oxoquinoline derivatives has been synthesized and evaluated as ligands for cannabinoid receptors. nih.gov These studies found that some of these compounds are highly active and specific ligands for the CB2 receptor, with affinities in the low nanomolar to sub-nanomolar range and no significant binding to CB1 receptors. nih.gov One 2-oxoquinoline derivative, in particular, displayed an exceptionally high affinity for the CB2 receptor with a Ki value of 0.014 nM and over 260,000-fold selectivity over the CB1 receptor. nih.gov This high affinity and selectivity make these compounds potentially useful for therapeutic applications in neuropathic pain, inflammation, and immune disorders. nih.gov Patents have also been filed for isoquinoline derivatives as cannabinoid receptor modulators. google.com

Neurokinin-3 Receptors

While not isoquinolines, structurally similar 2-phenylquinoline (B181262) compounds have been the subject of stepwise chemical modification to develop antagonists for tachykinin receptors. This work has led to the identification of potent and selective antagonists for the human neurokinin-3 receptor (hNK-3R) and combined antagonists for both hNK-3R and hNK-2R. figshare.com This research demonstrates the utility of the quinoline/isoquinoline scaffold in designing ligands that can selectively modulate receptor activity, which could be valuable for investigating the pathophysiological roles of these receptors. figshare.com

Prodrug Design Strategies Exploiting the Carboxylic Acid Moiety

The primary goal of this strategy is to enhance bioavailability by improving absorption and distribution. scirp.org The ester promoiety can be tailored to control the rate and extent of hydrolysis, ensuring the active drug is released at the appropriate site and time. uobabylon.edu.iq This approach leverages the ubiquitous presence of esterase enzymes in plasma and various tissues to efficiently cleave the ester bond and liberate the parent carboxylic acid. uobabylon.edu.iq

Esterification of a carboxylic acid is a well-established method to increase a compound's lipophilicity. scirp.orgnih.gov Lipophilicity, often measured as the partition coefficient (log P) or distribution coefficient (log D), is a critical determinant of a molecule's ability to passively diffuse across the lipid-rich barriers of cell membranes. researchgate.netnih.gov Carboxylic acids are typically polar and ionized at physiological pH, which limits their membrane permeability. nih.govrsc.org By converting the carboxylic acid to a less polar ester, the molecule's lipophilicity is increased, which can lead to significantly improved absorption and cellular uptake. scirp.orgnih.gov

The choice of the alcohol used for esterification allows for fine-tuning of the resulting prodrug's properties. Simple aliphatic esters, such as methyl or ethyl esters, can substantially increase lipophilicity. scirp.org More complex promoieties, like glycolamide esters, can be designed to have very high susceptibility to enzymatic hydrolysis while maintaining stability in aqueous solutions, offering a broad range of solubility and lipophilicity options. nih.gov This modification transiently masks the polar group, facilitating passage across membranes before being hydrolyzed by intracellular esterases to release the active fluorinated isoquinoline carboxylic acid at its site of action. acs.org

The following table illustrates the theoretical impact of esterification on the physicochemical properties of a parent compound like this compound.

CompoundStructureModificationCalculated logP (cLogP)Predicted Impact on Properties
This compound (Parent)Structure of Parent AcidN/A~1.8Lower lipophilicity, potentially poor membrane permeability. nih.gov
Methyl 6-fluoroisoquinoline-1-carboxylateStructure of Methyl EsterMethyl Ester Prodrug~2.3Increased lipophilicity, enhanced passive diffusion across cell membranes. scirp.org
Ethyl 6-fluoroisoquinoline-1-carboxylateStructure of Ethyl EsterEthyl Ester Prodrug~2.7Further increased lipophilicity and membrane permeability compared to methyl ester. scirp.orgnih.gov

Development of Chemical Probes and Biological Tools for Mechanistic Studies

Beyond therapeutic applications, fluorinated isoquinoline carboxylic acids are valuable scaffolds for the development of chemical probes and biological tools. These tools are essential for studying complex biological systems, identifying drug targets, and elucidating mechanisms of action. nih.govnih.gov The inherent properties of the fluorinated isoquinoline core, combined with the synthetic versatility of the carboxylic acid handle, allow for the creation of a wide range of specialized probes.

The isoquinoline ring system itself can possess intrinsic fluorescent properties, which can be modulated and enhanced through chemical modification to create fluorescent probes. researchgate.netresearchgate.net These probes can be used in fluorescence microscopy and other imaging techniques to visualize cellular processes, track the distribution of molecules, or report on specific biochemical events. nih.gov

Furthermore, the carboxylic acid group can be used as an attachment point for various functional moieties to create more sophisticated biological tools:

Affinity-Based Probes: Attaching a reactive group or a photo-activatable crosslinker can convert the molecule into a probe for identifying its direct binding partners within a cell.

Targeted Delivery Probes: Conjugating the molecule to a ligand that binds to specific cell surface receptors, such as biotin (B1667282), can facilitate targeted delivery and uptake into specific cell types, which is particularly useful in cancer research where biotin receptors are often overexpressed. nih.gov

Imaging Agents: The fluorine atom (specifically, the isotope ¹⁸F) allows for the development of Positron Emission Tomography (PET) imaging agents. mdpi.com By replacing the stable ¹⁹F with radioactive ¹⁸F, researchers can create radiolabeled tracers to non-invasively monitor the distribution and target engagement of the molecule in vivo. mdpi.com

The table below summarizes different types of chemical probes that can be conceptually derived from the this compound scaffold for use in mechanistic studies.

Probe TypeModification PrincipleExample MoietyApplication in Mechanistic Studies
Fluorescent ProbeLeverage or modify the intrinsic fluorescence of the isoquinoline core. researchgate.netresearchgate.netN/A (intrinsic) or conjugation to another fluorophore (e.g., BODIPY).Live-cell imaging to study subcellular localization; fluorescence resonance energy transfer (FRET) to study protein-protein interactions. nih.gov
Affinity Probe (Biotinylated)Couple biotin to the carboxylic acid via an amide linkage.BiotinTarget identification via pull-down assays followed by mass spectrometry; targeted delivery to cells overexpressing biotin receptors. nih.gov
PET Imaging AgentSynthesize the molecule using the radioactive isotope ¹⁸F instead of stable ¹⁹F.¹⁸FIn vivo imaging to determine drug distribution, pharmacokinetics, and target engagement in preclinical models. mdpi.com

Q & A

Basic: What synthetic methodologies are most effective for producing 6-Fluoroisoquinoline-1-carboxylic acid with high purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and fluorination steps. Key considerations include:

  • Precursor Selection : Starting materials such as substituted isoquinoline derivatives or fluorinated aromatic intermediates are often used to introduce the fluorine atom at the 6-position.
  • Catalytic Systems : Transition metal catalysts (e.g., palladium for cross-coupling) or Lewis acids (e.g., AlCl₃) may facilitate regioselective fluorination.
  • Reaction Optimization : Temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and controlled pH are critical for minimizing side reactions and maximizing yield. Post-synthetic purification via recrystallization or column chromatography ensures high purity (>95%) .

Basic: What are the key safety considerations when handling this compound in laboratory environments?

Methodological Answer:

  • Hazard Mitigation : The compound exhibits acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Storage : Store in sealed containers under dry conditions at room temperature to prevent hydrolysis or degradation.
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic residues before disposal .

Basic: How does fluorination at the 6-position influence the physicochemical properties of isoquinoline-1-carboxylic acid derivatives?

Methodological Answer:
Fluorine’s electronegativity and small atomic radius enhance:

  • Electronic Effects : Increased electron-withdrawing character stabilizes the carboxylate group, lowering pKa (~2.5–3.0) and improving solubility in polar solvents.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in biological systems.
  • Reactivity : Fluorine directs electrophilic substitution to specific ring positions, enabling targeted functionalization .

Advanced: How can researchers address discrepancies in reported biological activities of fluorinated isoquinoline derivatives across studies?

Methodological Answer:

  • Structural Validation : Confirm compound identity via NMR (¹H/¹³C, ¹⁹F) and HRMS to rule out impurities or isomerization.
  • Assay Standardization : Control variables such as cell line viability, solvent (DMSO concentration ≤0.1%), and exposure time.
  • Comparative SAR Studies : Systematically vary substituents (e.g., 6-F vs. 8-F analogs) to isolate fluorine’s contribution to activity .

Advanced: What experimental strategies are recommended for elucidating the reaction mechanisms involved in the functionalization of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated or ¹⁸O-labeled analogs to identify rate-determining steps.
  • Intermediate Trapping : Employ low-temperature NMR or quenching agents to isolate reactive intermediates (e.g., acyl fluorides).
  • Computational Modeling : Pair experimental data with DFT calculations to map energy profiles for fluorination or carboxylation steps .

Advanced: What role does regioselective fluorination play in optimizing the pharmacological profile of isoquinoline-1-carboxylic acid derivatives?

Methodological Answer:

  • Target Engagement : Fluorine at the 6-position enhances binding to enzymes (e.g., kinases) via dipole interactions or hydrogen bonding.
  • Toxicity Reduction : Regioselective fluorination minimizes off-target interactions; for example, 6-F analogs show lower hepatotoxicity than 7-F counterparts.
  • Bioavailability : Fluorine’s lipophilicity improves membrane permeability, as evidenced by logP comparisons (6-F: 1.8 vs. non-fluorinated: 1.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.